molecular formula C17H17N3O3 B4163396 N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide

N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B4163396
M. Wt: 311.33 g/mol
InChI Key: NQAUEVLNMFXMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide, commonly known as NPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. NPBA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival.

Mechanism of Action

NPBA inhibits N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide by binding to its catalytic domain, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This results in the accumulation of DNA damage and ultimately cell death. NPBA has been shown to be a competitive inhibitor of N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects:
In addition to its effects on N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide, NPBA has been shown to have other biochemical and physiological effects. NPBA has been shown to inhibit the activity of the enzyme mono(ADP-ribose) polymerase (PARP-2), which is involved in DNA repair and gene expression. Additionally, NPBA has been shown to inhibit the activity of the enzyme sirtuin 1 (SIRT1), which is involved in cellular metabolism and aging.

Advantages and Limitations for Lab Experiments

One advantage of using NPBA in lab experiments is its potency as a N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide inhibitor. NPBA has been shown to have an IC50 value of 0.15 μM, meaning that it inhibits 50% of N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide activity at a concentration of 0.15 μM. Additionally, NPBA has been shown to be selective for N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide over other PARP family members. However, one limitation of using NPBA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on NPBA. One area of interest is the development of analogs of NPBA with improved solubility and potency. Additionally, NPBA has been shown to have potential as a radiosensitizer in cancer therapy, and further research could explore its use in combination with radiation therapy. Finally, NPBA has been shown to have potential as a treatment for neurodegenerative diseases, and further research could explore its effects in animal models of these diseases.

Scientific Research Applications

NPBA has been used in a variety of scientific research applications, particularly in the field of cancer research. N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide is overexpressed in many cancer cells and is involved in DNA repair, making it a potential target for cancer therapy. NPBA has been shown to inhibit N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide activity and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, NPBA has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, as N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide is also involved in neuronal cell death.

properties

IUPAC Name

N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(13-6-2-1-3-7-13)18-15-12-14(20(22)23)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAUEVLNMFXMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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